molecular formula C23H25N5O3 B2380096 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376622-31-0

2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2380096
CAS No.: 376622-31-0
M. Wt: 419.485
InChI Key: MGMMYTWSLPRFEH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a bicyclic pyrroloquinoxaline core substituted with an amino group at position 2, a 3,4-dimethoxyphenyl group at position 1, and an isobutyl carboxamide at position 3. Its molecular formula is C₂₃H₂₅N₅O₃, with a molecular weight of 419.48 g/mol (calculated from structural data in ). The isobutyl chain contributes to lipophilicity, impacting solubility and membrane permeability.

Properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-13(2)12-25-23(29)19-20-22(27-16-8-6-5-7-15(16)26-20)28(21(19)24)14-9-10-17(30-3)18(11-14)31-4/h5-11,13H,12,24H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMMYTWSLPRFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolo[2,3-b]quinoxaline core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrroloquinoxaline derivatives.

    Substitution: The amino and dimethoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Phenyl Ring

(a) 2-Amino-1-(3,5-dichlorophenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Substituents : 3,5-Dichlorophenyl (electron-withdrawing) vs. 3,4-dimethoxyphenyl (electron-donating).
  • Molecular Weight : 428.32 g/mol (vs. 419.48 g/mol for the target compound).
  • Impact : Chlorine atoms increase molecular weight and lipophilicity but reduce solubility. The dichloro substitution may alter receptor binding compared to dimethoxy groups.
(b) 2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Substituents : Single 3-methoxy group vs. 3,4-dimethoxy.
  • Molecular Weight : 333.34 g/mol (C₁₈H₁₅N₅O₂).
  • Impact : Reduced steric bulk and electron-donating capacity compared to the target compound. The absence of the N-isobutyl group further decreases lipophilicity.
(c) 2-Amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Substituents : 2-Chlorophenyl and 3-ethoxypropyl chain.
  • Molecular Weight : 435.90 g/mol (C₂₂H₂₂ClN₅O₂).
  • The ethoxypropyl chain increases flexibility and solubility compared to isobutyl.

Modifications on the Carboxamide Side Chain

(a) 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Substituents : 2-Methoxybenzyl group and 3-ethoxypropyl chain.
  • Molecular Weight : ~450 g/mol (estimated from C₂₂H₂₆N₅O₃).
  • Impact : The ethoxypropyl chain enhances solubility, while the benzyl group may improve aromatic stacking interactions.
(b) 2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Substituents : Methyl group at position 1 and benzyl carboxamide.
  • Molecular Weight : 373.42 g/mol (C₂₀H₁₉N₅O).
  • Impact : The benzyl group increases π-π interactions, but the methyl group reduces steric complexity compared to the target compound.

Combined Modifications

2-Amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Substituents : 3,5-Dimethoxyphenyl and 3-ethoxypropyl chain.
  • Molecular Weight : 449.51 g/mol (C₂₃H₂₇N₅O₄).
  • Impact : Symmetric dimethoxy substitution and a longer alkyl chain increase solubility and molecular weight compared to the target compound.

Research Implications

  • Electron-Donating vs. Withdrawing Groups : 3,4-Dimethoxy substitution (target compound) favors interactions with electron-deficient binding pockets, while chloro groups () may enhance hydrophobic interactions.
  • Alkyl Chain Flexibility : Isobutyl (target) balances lipophilicity and steric bulk, whereas ethoxypropyl () improves aqueous solubility.
  • Pharmacological Potential: Analogous compounds in and are explored as inhibitors, suggesting the target compound may have applications in drug discovery.

Biological Activity

The compound 2-amino-1-(3,4-dimethoxyphenyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the quinoxaline family, which has been recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C23H25N5O3C_{23}H_{25}N_{5}O_{3} with a molecular weight of approximately 405.48 g/mol. The structural features include:

  • A pyrrolo[2,3-b]quinoxaline core.
  • An isobutyl side chain.
  • A 3,4-dimethoxyphenyl substituent.

Biological Activity Overview

Quinoxaline derivatives, including the compound , have been studied for various biological activities:

  • Anticancer Activity : Quinoxaline derivatives have shown significant anticancer properties against multiple cancer cell lines. For instance, studies indicate that compounds with similar structures can inhibit the growth of melanoma and other cancer types effectively.
  • Antimicrobial Properties : Some quinoxaline derivatives exhibit antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits notable anticancer activity. The following table summarizes key findings related to its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
HeLa (Cervical)0.126
SMMC-7721 (Liver)0.071
K562 (Leukemia)0.164
MALME-M (Melanoma)55.75% GI

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • The presence of electron-donating groups like methoxy enhances biological activity.
  • The aliphatic linker at specific positions contributes positively to anticancer efficacy.
  • Substituents on the quinoxaline ring significantly influence potency against cancer cells.

Case Studies

  • Study on Melanoma Cells : In a study assessing the effects on melanoma cells, the compound achieved a growth inhibition rate of 55.75%, indicating potential as an effective treatment option for skin cancers .
  • Comparison with Doxorubicin : In comparative studies against standard chemotherapeutics like doxorubicin, certain derivatives showed superior potency, particularly in liver and cervical cancer models .

Potential Therapeutic Applications

Given its promising biological activities:

  • Cancer Therapy : The compound may be developed further as a targeted therapy for various cancers, particularly those resistant to conventional treatments.
  • Antimicrobial Development : Its antimicrobial properties suggest potential applications in treating infections caused by resistant strains.

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